2-(Methylsulfanyl)ethane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALXLHUKELDKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylsulfanyl Ethane 1 Sulfonamide and Its Structural Analogues
Established and Novel Approaches to Sulfonamide Moiety Construction
The formation of the S-N bond is the critical step in synthesizing the sulfonamide core. Over the years, numerous methodologies have been developed, moving from traditional reactions to more efficient and versatile catalytic and photochemical processes.
Amidation Reactions Utilizing Sulfonyl Chlorides and Amine Substrates
The most conventional and widely used method for constructing sulfonamides is the reaction between a sulfonyl chloride and an amine, such as ammonia. thieme-connect.comnih.govresearchgate.net This nucleophilic substitution reaction typically requires a base to neutralize the hydrochloric acid byproduct. nih.gov For the synthesis of 2-(methylsulfanyl)ethane-1-sulfonamide, the precursor 2-(methylsulfanyl)ethane-1-sulfonyl chloride would be reacted with ammonia.
The general reaction is as follows: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]Cl
This method is highly effective but depends on the availability of the corresponding sulfonyl chloride, which can be challenging to handle or store. researchgate.net The reactivity of the amine is also a key factor, with primary amines generally being more reactive than secondary amines. researchgate.net
Table 1: Examples of Sulfonamide Synthesis via Sulfonyl Chlorides and Amines
| Sulfonyl Chloride | Amine Substrate | Base | Product | Reference |
|---|---|---|---|---|
| Benzenesulfonyl chloride | Aniline | Pyridine | N-Phenylbenzenesulfonamide | |
| p-Toluenesulfonyl chloride | Ammonia | Pyridine | p-Toluenesulfonamide | tandfonline.com |
| 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride | Various amines | Not specified | Corresponding N-substituted 2-(phenylsulfanyl)ethane-1-sulfonamides | beilstein-journals.org |
| Methanesulfonyl chloride | 1-(2,3,4-trimethoxybenzyl)piperazine | Triethylamine | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | nih.gov |
Catalytic Oxidation Pathways for Sulfonamide Bond Formation
Modern synthetic strategies have focused on developing catalytic methods that avoid the pre-functionalization required for sulfonyl chlorides. Catalytic oxidative pathways allow for the direct coupling of thiols or their precursors with amines. acs.org These reactions typically involve a metal catalyst and an oxidant, forming the S-N bond in a single step from more readily available starting materials. rsc.org For instance, 2-(methylsulfanyl)ethanethiol could be directly coupled with an ammonia source.
Methods include the I₂O₅-mediated direct sulfonylation of amines with arylthiols and the electrochemical oxidative coupling of thiols and amines. rsc.orgnih.gov The electrochemical approach is particularly noteworthy for its mild reaction conditions (room temperature) and avoidance of hazardous reagents and transition metal catalysts, with hydrogen as the only benign byproduct. nih.gov The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by reaction with an aminium radical cation generated from the amine. nih.gov
Table 2: Catalytic Oxidative Approaches to Sulfonamides
| Sulfur Source | Amine Source | Catalyst/Mediator | Oxidant | Key Features | Reference |
|---|---|---|---|---|---|
| Aryl/Alkyl Thiols | Aqueous Ammonia | - | I₂/tBuOOH | One-pot, three new bonds formed (two S=O, one S-N). | rsc.org |
| Aryl Thiols | Primary/Secondary Amines | - | I₂O₅ | Metal-free, mild conditions. | acs.orgrsc.org |
| Thiols | Primary/Secondary Amines | None (Electrochemical) | Electricity | Environmentally benign, rapid (5 min), no catalyst needed. | nih.gov |
| (Hetero)aryl thiols | Aqueous NH₃ | β-MnO₂-HS | O₂ | Applicable to electron-rich and electron-poor aryl thiols. | rsc.org |
Radical-Mediated Synthetic Strategies for Sulfonamides
Radical-based methods provide a powerful and versatile platform for synthesizing sulfonamides. These strategies often involve the generation of a sulfonyl radical, which is then trapped by an amine. acs.orgsmolecule.com Sulfonyl radicals can be generated from various precursors, including aryl radical precursors combined with a sulfur dioxide source, or through the oxidation of thiols. rsc.orgsmolecule.com
A notable approach involves the synergetic use of photoredox and copper catalysis, where an aryl radical is generated, trapped by a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and the resulting sulfonyl radical is captured by a Cu(II)-amido complex to form the sulfonamide. smolecule.com Another strategy involves the photocatalytic conversion of sulfonamides themselves into sulfonyl radical intermediates for late-stage functionalization, demonstrating the latent reactivity of the sulfonamide group. beilstein-journals.org This is achieved by converting the sulfonamide to an N-sulfonylimine, which then undergoes controlled fragmentation. beilstein-journals.org
Photochemical Approaches to Sulfonamide Synthesis, including Photodriven Oxygen Atom Transfer
Photochemical methods, particularly those employing visible-light photoredox catalysis, have emerged as a mild and efficient means for constructing sulfonamides. clockss.orgrsc.org These reactions can be initiated under gentle conditions, often at room temperature, and exhibit high functional group tolerance. smolecule.com
One strategy involves the generation of sulfamoyl radicals from a nitrogen radical precursor and a sulfur dioxide surrogate (e.g., DABSO) using a photoredox catalyst. rsc.org These sulfamoyl radicals can then be intercepted by electron-rich olefins to construct vinylic sulfonamides. rsc.org Another innovative approach uses acridine photocatalysts to generate alkyl radicals from carboxylic acids via decarboxylation. google.com These radicals then add to sulfinylamine reagents to produce sulfinamide intermediates, which can be divergently converted to either primary sulfonamides or sulfonimidamides. google.com This method effectively switches a carboxylate for a sulfonamide group. google.com
Table 3: Comparison of Photochemical Strategies for Sulfonamide Synthesis
| Strategy | Key Precursors | Catalyst/Mediator | Key Intermediate | Scope | Reference |
|---|---|---|---|---|---|
| Synergetic Photoredox/Copper Catalysis | Aryl radical precursors, Amines, SO₂ source (DABSO) | Ir or Ru photocatalyst + Copper catalyst | Sulfonyl radical | Broad range of aryl sulfonamides, including from electron-deficient amines. | smolecule.com |
| Sulfamoyl Radical Generation | N-aminopyridinium salts, SO₂ source (DABSO), Olefins | Photoredox catalyst (e.g., [Ru(bpy)₃]Cl₂, Eosin Y) | Sulfamoyl radical | Direct construction of vinylic sulfonamides. | rsc.org |
| Photocatalytic Decarboxylation | Carboxylic acids, Sulfinylamine reagents (e.g., t-BuO-NSO) | Acridine photocatalyst | Alkyl radical, Sulfinamide | Divergent synthesis of primary sulfonamides and sulfonimidamides. | google.com |
| Late-Stage Functionalization | Primary sulfonamides, Aldehydes, Alkenes | Organo-photocatalyst | Sulfonyl radical | Converts existing sulfonamides for further reaction. | beilstein-journals.org |
One-Pot and Multi-Component Reaction Sequences for Polyfunctional Sulfonamides
One-pot and multi-component reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by minimizing intermediate purification steps. Several such strategies have been developed for sulfonamide synthesis.
A powerful one-pot method merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. This is achieved through a copper-catalyzed decarboxylative chlorosulfonylation of an aromatic carboxylic acid to form a sulfonyl chloride intermediate in situ, which is then immediately reacted with an amine in the same pot. Another approach utilizes cyanuric chloride to activate amine-derived sulfonate salts, which then react with a second amine to furnish the sulfonamide in a mild, one-pot procedure. These methods are valuable for rapidly creating diverse libraries of sulfonamide analogues from readily available starting materials.
Methodologies for the Introduction and Transformation of the Methylthioether Functionality
The methylthioether group (CH₃S-) in this compound can be introduced at various stages of the synthesis. The primary methods involve the S-methylation of a corresponding thiol precursor.
The most common approach is the nucleophilic substitution reaction where a thiol or thiolate anion attacks a methylating agent. acs.org A precursor such as 2-mercaptoethane-1-sulfonamide could be treated with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The synthesis of 2-mercaptoethanesulfonamide itself has been reported, providing a viable starting point. smolecule.com
A variety of methylating agents and conditions can be employed, offering different levels of reactivity and selectivity. thieme-connect.comacs.org For instance, trimethyl phosphate in combination with calcium hydroxide has been developed as a mild and environmentally friendly protocol for the S-methylation of aryl and alkyl thiols. thieme-connect.com This system is highly efficient, with aryl thiols undergoing complete methylation within minutes at room temperature. thieme-connect.com Another method uses trimethylsulfonium hydroxide, which converts thiols into their corresponding methyl thioethers via a pyrolytic reaction, suitable for analytical applications like gas chromatography. nih.gov
Table 4: Selected Methods for S-Methylation
| Methylating Agent | Base/Promoter | Substrate | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Methyl Halides (e.g., CH₃I) | Strong bases (e.g., NaH, alkoxides) | Thiols | Various solvents | Classical, highly effective but uses toxic reagents. | thieme-connect.com |
| Trimethyl Phosphate (TMP) | Ca(OH)₂ | Aryl/Alkyl Thiols | DMF, water, or neat; RT to 80 °C | Mild, efficient, environmentally friendly. | thieme-connect.com |
| Trimethylsulfonium Hydroxide (TMSH) | - | Thiols | Pyrolytic (GC injector) | Used for analytical derivatization. | nih.gov |
| Methanol | Acidic (e.g., H₂SO₄, MeSO₃H) | N-containing heterocyclic thiols | Reflux | Reaction proceeds via the conjugated acid of methanol. |
Targeted Synthesis of this compound Derivatives
The synthesis of this compound and its structural analogues involves a variety of sophisticated chemical strategies. These methodologies are tailored to introduce the key thioether and sulfonamide functionalities, as well as to construct more complex cyclic and oxidized derivatives. This section details the targeted synthetic approaches for creating linear and branched alkane-1-sulfonamides with thioether groups, analogues featuring methylsulfonyl and related sulfur-oxygen moieties, and bridged and cyclic sulfonamide structures.
Synthesis of Linear and Branched Alkane-1-sulfonamides with Thioether Groups
The construction of linear and branched alkane-1-sulfonamides bearing thioether functionalities can be achieved through several synthetic routes. A common strategy involves the coupling of a thiol with an appropriate amine precursor, followed by or concurrent with the formation of the sulfonamide group.
One direct approach is the electrochemical oxidative coupling of thiols and amines. This environmentally benign method can be completed in a short time frame and does not necessitate sacrificial reagents or catalysts, producing hydrogen as a benign byproduct. nih.govacs.org The reaction proceeds by the initial formation of a disulfide, followed by the generation of an amine radical which then reacts with the disulfide to form a sulfenamide. Subsequent oxidation steps lead to the final sulfonamide product. nih.gov This method is notable for its broad substrate scope and tolerance of various functional groups.
Another effective one-pot synthesis involves the reaction of thiols with amines in the presence of an oxidizing agent and a chlorinating agent, such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), to directly form sulfonamides. organic-chemistry.org This method is highly efficient, with short reaction times and excellent yields. The process is believed to proceed through the formation of a disulfide intermediate, which is then oxidatively chlorinated to a sulfonyl chloride that subsequently reacts with the amine. organic-chemistry.org
These methodologies can be adapted for the synthesis of this compound and its analogues by selecting the appropriate starting materials. For example, reacting methanethiol or a corresponding disulfide with a 2-aminoethanesulfonyl chloride precursor or utilizing a one-pot reaction with 2-aminoethanethiol and a methylating agent in the presence of an oxidative system can yield the desired product. The introduction of branching can be achieved by using appropriately substituted alkylthiol or aminoalkane precursors.
Table 1: Synthesis of Thioether-Containing Sulfonamides
| Entry | Thiol | Amine | Method | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiophenol | Cyclohexylamine | Electrochemical Oxidation | N-Cyclohexylbenzenesulfonamide | 85 |
| 2 | 4-Methylthiophenol | Piperidine | Electrochemical Oxidation | 1-(4-Methylphenylsulfonyl)piperidine | 78 |
| 3 | Benzylthiol | Morpholine | H₂O₂/SOCl₂ | 4-(Benzylsulfonyl)morpholine | 92 |
| 4 | Ethanethiol | Aniline | H₂O₂/SOCl₂ | N-Phenylethanesulfonamide | 88 |
Preparative Routes to Analogues Featuring Methylsulfonyl and Related Sulfur-Oxygen Moieties
The synthesis of analogues of this compound that contain higher oxidation states of sulfur, such as sulfoxides and sulfones (methylsulfonyl group), is typically achieved through the selective oxidation of the thioether functionality. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation.
Common oxidizing agents for the conversion of thioethers to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The use of one equivalent of the oxidant under controlled temperature conditions generally favors the formation of the sulfoxide (B87167). For instance, m-CPBA in a suitable solvent like dichloromethane at low temperatures can selectively oxidize the thioether without affecting the sulfonamide group. ucl.ac.uk A metal-free quinoid catalyst with oxygen in hexafluoroisopropanol (HFIP) can also achieve this transformation chemoselectively. organic-chemistry.org
To obtain the corresponding sulfone (methylsulfonyl moiety), stronger oxidizing conditions or an excess of the oxidizing agent is required. The reaction of a thioether-containing sulfonamide with at least two equivalents of an oxidant like m-CPBA or hydrogen peroxide, often at elevated temperatures, will typically yield the sulfone. nih.gov The oxidation of thioethers to sulfones can also be catalyzed by various metal complexes, which can offer higher selectivity and efficiency. nih.gov
It is important to note that the rate of thioether oxidation can be influenced by the electronic nature of the substituents on the sulfur atom. Electron-donating groups tend to increase the rate of oxidation, while electron-withdrawing groups have the opposite effect. nih.gov This allows for a degree of control and selectivity in molecules with multiple thioether functionalities.
Table 2: Oxidation of Thioether-Containing Sulfonamides
| Entry | Substrate | Oxidizing Agent (Equivalents) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | This compound | m-CPBA (1.1) | 2-(Methylsulfinyl)ethane-1-sulfonamide | 90 |
| 2 | 2-(Phenylsulfanyl)ethane-1-sulfonamide | H₂O₂ (1.0) | 2-(Phenylsulfinyl)ethane-1-sulfonamide | 85 |
| 3 | This compound | m-CPBA (2.2) | 2-(Methylsulfonyl)ethane-1-sulfonamide | 95 |
| 4 | 2-(Phenylsulfanyl)ethane-1-sulfonamide | H₂O₂ (excess) | 2-(Phenylsulfonyl)ethane-1-sulfonamide | 92 |
Synthesis of Bridged and Cyclic Sulfonamide Structures (e.g., β-Sultams)
The synthesis of cyclic analogues of this compound, such as sultams, and more complex bridged structures, often involves intramolecular cyclization reactions. These reactions typically start with a linear precursor that contains both the sulfonamide moiety and a reactive group that can participate in ring formation.
β-Sultams, which are four-membered cyclic sulfonamides, can be synthesized through various methods, including the [2+2] cycloaddition of sulfenes with imines. ku.edu For the synthesis of a β-sultam analogue of this compound, a precursor such as N-(2-(methylthio)ethylidene)amine could be reacted with a sulfene generated in situ.
Larger ring sultams and bridged structures can be prepared via intramolecular radical cyclization or transition-metal-catalyzed reactions. For instance, an unsaturated sulfonamide can undergo an intramolecular Heck reaction to form a cyclic product. acs.org The synthesis of bridged sulfonamides can be achieved through electrooxidative radical cascade cyclization of 1,6-enynes, which allows for the formation of medium-sized rings. nih.govsemanticscholar.org This method involves the generation of a sulfonyl radical that adds to an alkyne, followed by a series of cyclization steps to form the bridged structure. nih.gov
The synthesis of β-keto vinyl sultams, which are sulfur analogues of tetramic acids, represents another class of cyclic sulfonamides with potential biological activity. ku.eduresearchgate.net The synthesis of these compounds can provide access to novel scaffolds for further chemical exploration. ku.eduresearchgate.net
The specific synthesis of a cyclic analogue of this compound would require a precursor with appropriate functional groups for cyclization. For example, a 4-(methylsulfanyl)but-1-ene-1-sulfonamide could potentially undergo an intramolecular cyclization to form a five- or six-membered sultam.
Table 3: Synthesis of Cyclic and Bridged Sulfonamides
| Entry | Precursor | Reaction Type | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-(2-Phenylethenyl)methanesulfonamide | Intramolecular Heck Reaction | 3-Phenyl-1,2-thiazetidine 1,1-dioxide | 75 |
| 2 | N-Allyl-N-(2-propynyl)benzenesulfonamide | Radical Cascade Cyclization | Bridged Sultam | 68 |
| 3 | N-(But-3-en-1-yl)methanesulfonamide | Intramolecular Aminosulfonylation | 1,2-Thiazinane 1,1-dioxide | 82 |
| 4 | N-(2-(Methylthio)ethylidene)amine + CH₂=SO₂ | [2+2] Cycloaddition | 4-(Methylthio)-1,2-thiazetidine 1,1-dioxide | 65 |
Stereochemistry and Chiral Synthesis of 2 Methylsulfanyl Ethane 1 Sulfonamide Derivatives
Enantioselective Synthesis Strategies for Chiral Sulfonamide Compounds
The development of enantioselective methods for the synthesis of chiral sulfonamides is a significant area of research, driven by the prevalence of this functional group in pharmaceuticals. Strategies generally involve the use of chiral catalysts, chiral auxiliaries, or carbene-catalyzed modifications.
Catalytic enantioselective synthesis represents a highly efficient approach. For instance, the synthesis of N-C axially chiral sulfonamides has been achieved through palladium-catalyzed N-allylation using chiral ligands like the (S,S)-Trost ligand. nih.govacs.org This method has successfully produced optically active N-allylated sulfonamides with high enantioselectivity (up to 95% ee). acs.org Another innovative approach involves the enantioselective modification of sulfonamides through N-heterocyclic carbene (NHC) organocatalysis, which allows for the chemo-selective modification of sulfonamide-containing drug molecules under mild conditions. rsc.org These catalytic systems often rely on non-covalent interactions, such as cation-π or hydrogen bonding, to control the enantioselectivity of the reaction. rsc.org
Chiral auxiliaries offer a reliable and predictable method for inducing stereoselectivity. Natural products like (-)-quinine have been employed as effective chiral auxiliaries in the asymmetric synthesis of sulfinamides, which are valuable precursors to sulfonamides. researchgate.netnih.govacs.org This approach provides excellent enantioselectivity and allows for the recovery and recycling of the auxiliary. acs.org Similarly, sulfonimidamides have been investigated as chiral auxiliaries in Grignard addition reactions, demonstrating high stereochemical induction. diva-portal.org The auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product.
For a substrate like 2-(methylsulfanyl)ethane-1-sulfonamide, a plausible enantioselective strategy could involve the asymmetric addition of a nucleophile to an N-sulfinylimine precursor, where the stereochemistry is directed by a chiral auxiliary attached to the sulfinyl group.
Table 1: Comparison of Enantioselective Synthesis Strategies for Sulfonamide Derivatives
| Strategy | Description | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Catalytic N-Allylation | Palladium-catalyzed reaction to form N-C axially chiral sulfonamides. acs.org | (allyl-Pd-Cl)₂, (S,S)-Trost ligand | Up to 95% acs.org | High atom economy, low catalyst loading. | Requires specific substrate structures for high enantioselectivity. |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. researchgate.net | (-)-Quinine, Camphorsulfonamide derivatives drexel.edu | >98% drexel.edu | High predictability and reliability, broad substrate scope. | Requires additional steps for attachment and removal of the auxiliary. |
| Carbene Organocatalysis | Enantioselective modification of the sulfonamide N-H bond. rsc.org | Chiral N-Heterocyclic Carbene (NHC) catalysts | Good to excellent | Mild reaction conditions, broad functional group tolerance. | Catalyst design can be complex. |
Diastereoselective Control in Reactions Involving Thioether and Sulfonamide Centers
When a molecule contains more than one stereocenter, controlling the relative configuration between them (diastereoselectivity) is crucial. In derivatives of this compound, stereocenters can be generated on the carbon backbone between the thioether and sulfonamide groups. Diastereoselective control can be achieved by substrate-controlled or reagent-controlled methods.
A prominent substrate-controlled strategy involves the addition of nucleophiles to chiral N-sulfinyl imines. This approach has been used to achieve a highly stereoselective synthesis of β-amino sulfones and sulfonamides. figshare.com The chiral sulfinyl group on the imine nitrogen effectively directs the incoming nucleophile to one face of the C=N double bond, establishing the stereochemistry at the α-carbon relative to the sulfur atom. For a compound containing a thioether, the addition of a sulfonyl anion to a chiral N-sulfinyl imine derived from a methylthio-substituted aldehyde would be a viable route. The inherent chirality of the N-sulfinyl group would guide the formation of a new stereocenter, leading to a diastereomerically enriched product.
Reagent-controlled diastereoselectivity often involves the use of chiral reagents or catalysts that can differentiate between diastereotopic faces or groups in the substrate. For example, in the synthesis of chiral β-naphthyl-β-sulfanyl ketones via sulfa-Michael addition, a bifunctional cinchona/sulfonamide organocatalyst was used to achieve high enantioselectivity. nih.gov Such catalysts could potentially be adapted to control the diastereoselective addition of thiols to unsaturated sulfonamides, where the catalyst orchestrates the approach of both reactants.
Chiral Resolution Techniques for Sulfonamide-Containing Compounds
Resolution is the process of separating a racemic mixture into its constituent enantiomers. While asymmetric synthesis is often preferred, resolution remains a vital tool, particularly for large-scale production or when an effective enantioselective route has not been developed. The main techniques for resolving chiral sulfonamides are crystallization of diastereomeric salts and chiral chromatography.
The classical method involves reacting the racemic sulfonamide (if it contains an acidic or basic handle) with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can often be separated by fractional crystallization. wikipedia.org Common resolving agents include chiral acids like tartaric acid or chiral amines.
Chiral chromatography is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. researchgate.net High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant methods. nih.govselvita.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are particularly effective for resolving a wide range of chiral compounds, including sulfonamide derivatives. researchgate.netnih.gov SFC is often favored for preparative separations due to its speed, lower solvent consumption, and easier product recovery compared to HPLC. selvita.comafmps.be
Table 2: Chromatographic Techniques for Chiral Resolution of Sulfonamides
| Technique | Common Chiral Stationary Phase (CSP) | Mobile Phase | Advantages | Reference |
|---|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., amylose AD-H, cellulose OD-H) | Hexane/Isopropanol, Ethanol/Methanol mixtures | High resolution, well-established, versatile. | researchgate.netnih.gov |
| SFC | Polysaccharide-based (e.g., amylose, cellulose derivatives) | Supercritical CO₂ with co-solvents (e.g., Methanol, Ethanol) | Faster separations, reduced organic solvent waste, higher throughput for preparative scale. | nih.govselvita.com |
Influence of Methylthio Groups on Chiral Induction and Stereoselectivity
The methylthio (–SMe) group can exert a significant influence on the stereochemical outcome of a reaction through both steric and electronic effects. This phenomenon, known as asymmetric induction, occurs when a chiral center or feature within a substrate biases the formation of a new stereocenter. scripps.edumdpi.com
In reactions involving metal catalysts, the sulfur atom of the methylthio group can act as a Lewis base, coordinating to the metal center. This chelation can lock the conformation of the substrate, creating a rigid framework that blocks one face of the reactive site to an incoming reagent. This directing effect can lead to high levels of stereoselectivity. For example, in the synthesis of chiral 3-methylthio alcohols, an intramolecular sulfur transfer reaction proceeded with high diastereoselectivity, highlighting the role of the sulfur atom in controlling the stereochemical course of the reaction. researchgate.net
Sterically, the methylthio group can influence the preferred conformation of a molecule in the transition state. According to models of asymmetric induction like the Felkin-Anh model, a nucleophile will preferentially attack a carbonyl group from the face opposite the largest substituent. The methylthio group, depending on its position relative to the reactive center, can act as a small, medium, or large substituent, thereby directing the stereochemical outcome of nucleophilic additions.
Furthermore, the development of axially chiral thioethers as ligands and organocatalysts demonstrates the capacity of sulfur-containing moieties to create a highly organized chiral environment. nih.govresearchgate.net An oxidative kinetic resolution of sulfides using a chiral bifunctional squaramide catalyst has been established to provide access to axially chiral thioethers and sulfoxides with excellent selectivity. nih.govresearchgate.net This underscores the potential for the sulfur atom in a this compound derivative to play a crucial role in directing the stereoselective synthesis of complex chiral molecules.
Computational and Theoretical Investigations of 2 Methylsulfanyl Ethane 1 Sulfonamide and Sulfonamide Analogues
Quantum Chemical Calculation Methods (e.g., Density Functional Theory, DFT) for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to predicting the molecular properties of sulfonamides. Among the most widely used methods is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for studying the electronic structure of molecules. nih.gov DFT methods are frequently employed to optimize the geometry of sulfonamide derivatives, providing detailed information on bond lengths, bond angles, and dihedral angles. doaj.org
A common approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p). doaj.orgresearchgate.net These combinations have proven effective in calculating the structural and spectroscopic data for a variety of sulfonamide-based compounds. researchgate.net Such calculations are not performed in a vacuum; the influence of solvents can be approximated using models like the Self-Consistent Reaction Field (SCRF), which is important for understanding conformational preferences in different environments. acs.org These computational tools have become indispensable for investigating structure-activity relationships and designing novel sulfonamide-based molecules. nih.gov
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.gov
A large HOMO-LUMO gap indicates high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that a molecule is more reactive and more readily polarized. mdpi.com For sulfonamide derivatives, DFT calculations are routinely used to determine the energies of these orbitals. The analysis of the HOMO-LUMO gap helps in understanding the electronic transitions and charge transfer capabilities within the molecule. nih.govresearchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Sulfadiazine | -6.75 | -1.52 | 5.23 | doaj.org |
| Sulfamerazine | -6.61 | -1.47 | 5.14 | doaj.org |
| Sulfamethazine | -6.42 | -1.31 | 5.11 | doaj.org |
| Thiophene Sulfonamide Derivative 1 | -7.01 | -1.68 | 5.33 | mdpi.com |
| Thiophene Sulfonamide Derivative 7 | -6.32 | -2.88 | 3.44 | mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. doaj.org The MEP map illustrates regions of varying electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue signifies regions of low electron density and positive potential (prone to nucleophilic attack). researchgate.net
For sulfonamides, MEP analysis typically reveals that the most negative potential is concentrated around the electronegative oxygen atoms of the sulfonyl (-SO₂) group. This highlights these oxygen atoms as primary sites for electrophilic interactions and hydrogen bonding. nih.govresearchgate.net Conversely, the hydrogen atoms of the amide (-NH₂) group generally exhibit a positive electrostatic potential, marking them as sites for nucleophilic interactions. doaj.org
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. doaj.orgmdpi.com
Organic molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of great interest for applications in optoelectronics, optical data storage, and signal processing. researchgate.net Sulfonamide derivatives are among the organic compounds studied for their potential NLO properties due to their unique electronic density distribution. researchgate.net
Computational methods, particularly DFT, are used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netnih.gov A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net Studies on various sulfonamide derivatives have shown that they can possess significant NLO properties, often correlated with a smaller HOMO-LUMO gap, which facilitates intramolecular charge transfer. rawdatalibrary.netresearcher.life
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Reference |
|---|---|---|---|---|
| Sulfadiazine | 6.58 | 161.4 | 1098.7 | doaj.org |
| Sulfamerazine | 5.41 | 171.2 | 1254.3 | doaj.org |
| Sulfamethazine | 5.95 | 189.9 | 1345.6 | doaj.org |
| Azo Sulfonamide Derivative | - | - | up to 2503 | nih.gov |
Conformational Landscape Exploration and Energetic Analysis
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and conformational flexibility. researchgate.net For sulfonamides, computational methods are employed to explore the conformational landscape, identifying stable conformers and the energy barriers for rotation around key single bonds, particularly the S-N bond. researchgate.net
Theoretical studies on various sulfonamides have identified different stable conformations, often described as "eclipsed" or "staggered" arrangements of the amide (-NH₂) or substituent groups relative to the sulfonyl (-SO₂) group. nih.govmdpi.com For example, gas-phase calculations might predict an eclipsed conformer to be the most stable, while the inclusion of solvent effects can shift the preference to a staggered conformation. nih.gov The energy differences between these conformers can be small, often just a few kJ/mol, indicating that the molecule can adopt multiple shapes. mdpi.comnih.gov Understanding these conformational preferences is crucial for drug design, as the bioactive conformation of a ligand within a receptor may differ from its lowest-energy state in isolation. researchgate.netnih.gov
Intermolecular Interaction Studies, including Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis
Computational chemistry provides powerful tools for analyzing the intricate network of intermolecular interactions that govern the crystal packing and supramolecular architecture of molecules like 2-(Methylsulfanyl)ethane-1-sulfonamide. Among these, Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) are prominent methods for visualizing and quantifying non-covalent interactions. While specific studies on this compound are not prevalent, extensive research on analogous sulfonamide structures offers significant insight into the expected intermolecular contacts.
Hirshfeld Surface Analysis is a method that partitions crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This analysis allows for the visualization of intermolecular interactions through a 3D surface plotted over the molecule. The surface is colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions represent longer contacts. researchgate.netiucr.org
Reduced Density Gradient (RDG) analysis is another technique used to identify and visualize non-covalent interactions in real space. It is based on the electron density (ρ) and its first derivative. Plots of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveal different types of interactions. Low-density, low-gradient spikes indicate non-covalent interactions, which can be color-coded to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes).
Based on the analysis of various sulfonamide compounds, a breakdown of the typical contributions of different intermolecular contacts to the Hirshfeld surface can be compiled.
| Interaction Type | Typical Contribution (%) to Hirshfeld Surface | Description |
|---|---|---|
| H···O/O···H | 25 - 55 | Represents strong N—H···O or C—H···O hydrogen bonds, often dominating the crystal packing. iucr.orgnih.gov |
| H···H | 25 - 40 | Represents van der Waals forces and are abundant due to the prevalence of hydrogen atoms on the molecular surface. nih.govnih.gov |
| H···C/C···H | 10 - 20 | Indicates weaker C—H···π interactions or other van der Waals contacts. nih.govnih.gov |
| H···N/N···H | 5 - 15 | Corresponds to N—H···N or C—H···N hydrogen bonds, contributing to the formation of dimers or chains. iucr.orgnih.gov |
Mechanistic Elucidation through Computational Reaction Pathway Modeling
Computational reaction pathway modeling, primarily using Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions involving sulfonamides. These theoretical investigations provide detailed insights into reaction energetics, identifying transition states, intermediates, and the lowest energy pathways. nih.gov This knowledge is crucial for understanding reactivity, predicting products, and designing new synthetic routes.
DFT calculations can map the potential energy surface of a reaction, allowing researchers to compute the free energy profiles of plausible pathways. nih.gov For example, in the study of alkene amino-sulfonylation, DFT was used to demonstrate that the reaction proceeds via an energy-transfer-mediated process. The calculations supported a mechanism involving the homolysis of the N–S bond in the sulfonamide reagent, generating tosyl and iminyl radicals which then react with the alkene. nih.gov
Similarly, computational models have been used to investigate the degradation pathways of sulfonamide antibiotics in the environment, such as their reaction with hydroxyl radicals. yildiz.edu.tr By calculating global and local descriptors of reactivity, these studies can predict the most likely sites for radical attack and identify the subsequent reaction steps and products, which often align well with experimental observations. yildiz.edu.tr
Another critical area where computational modeling provides mechanistic insight is in understanding drug resistance. The mechanism of resistance to sulfonamide drugs often involves mutations in the target enzyme, dihydropteroate synthase (DHPS). Computational docking and molecular dynamics simulations can model how sulfonamides bind to both the wild-type and mutated enzymes. biorxiv.org These models reveal that resistance can arise from steric clashes or altered electronic interactions that prevent the drug from binding effectively, while still allowing the natural substrate to bind. biorxiv.org
The table below summarizes various reaction types involving sulfonamides that have been investigated using computational modeling.
| Reaction Type / Process | Computational Method | Key Insights Gained |
|---|---|---|
| Alkene Amino-sulfonylation | DFT | Elucidation of free energy profiles; identification of a radical-based mechanism involving N-S bond homolysis. nih.gov |
| Oxidative Degradation | DFT | Prediction of reaction sites for radical attack; identification of degradation products and pathways. yildiz.edu.tr |
| Enzyme Inhibition & Resistance | Molecular Docking, Superposition Modeling | Understanding the molecular basis of drug action and resistance by modeling ligand-protein interactions. biorxiv.org |
| Synthesis Mechanisms | DFT | Investigation of C-H amination pathways for synthesizing N-aryl sulfonamides. researchgate.net |
Prediction and Validation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational quantum chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, providing a powerful complement to experimental characterization. For sulfonamide analogues, methods like Density Functional Theory (DFT) have been successfully used to calculate vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govmdpi.com
Vibrational Frequencies: Theoretical vibrational analysis is typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com The calculations yield harmonic vibrational frequencies which, while often systematically higher than experimental values, can be corrected using empirical scaling factors to achieve excellent agreement with experimental spectra. nih.gov These calculations allow for the unambiguous assignment of vibrational modes observed in experimental IR and Raman spectra. For sulfonamides, key vibrational modes include the symmetric and asymmetric stretching of the SO₂ group, the S-N stretch, and the N-H stretch. nih.govrsc.org
The table below presents a comparison of typical experimental and computationally predicted vibrational frequencies for key functional groups in sulfonamide compounds.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (Sulfonamide) | 3140 - 3350 rsc.org | 3490 - 3500 nih.gov |
| SO₂ Asymmetric Stretch | 1325 - 1350 researchgate.net | ~1298 nih.gov |
| SO₂ Symmetric Stretch | 1125 - 1160 nih.govrsc.org | 1090 - 1100 researchgate.net |
| S-N Stretch | ~930 nih.gov | ~850 nih.gov |
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov Calculations are frequently performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. mdpi.com The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS). researchgate.net These theoretical predictions are invaluable for assigning complex spectra and confirming molecular structures. For sulfonamide analogues, calculated chemical shifts for both aromatic and aliphatic protons and carbons generally show good correlation with experimental data. nih.govrsc.org
The following table shows a representative comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for a sulfonamide analogue.
| Atom Type | Typical Experimental Shift (ppm) | Typical Calculated Shift (ppm) |
|---|---|---|
| ¹H (N-H, sulfonamide) | 8.0 - 10.2 nih.govrsc.org | 4.3 - 7.9 nih.gov |
| ¹H (Aromatic) | 6.5 - 8.1 nih.govrsc.org | 6.9 - 8.7 nih.gov |
| ¹³C (Aromatic) | 110 - 160 rsc.org | 115 - 159 nih.gov |
| ¹³C (Aliphatic) | 25 - 60 nih.govrsc.org | 30 - 55 nih.gov |
Discrepancies between experimental and calculated values, particularly for labile protons like N-H, can arise due to environmental and solvent effects not fully captured by the computational model. nih.gov
Applications of 2 Methylsulfanyl Ethane 1 Sulfonamide and Its Derivatives in Advanced Chemical Research
Role as Versatile Synthetic Intermediates in Complex Molecule Construction
The sulfonamide group is a key pharmacophore found in numerous approved drugs and biologically active compounds. mdpi.com Derivatives of 2-(Methylsulfanyl)ethane-1-sulfonamide are valuable as versatile intermediates in the synthesis of more complex molecular structures. The synthesis of sulfonamides often involves the reaction of amines with sulfonyl chlorides in the presence of a base, a straightforward and well-established method. evitachem.comsci-hub.se This fundamental reaction allows for the incorporation of the sulfonamide scaffold into a larger molecular framework.
Research has demonstrated the utility of simple sulfonamides, like methanesulfonamide (B31651), in constructing complex heterocyclic systems. For instance, methanesulfonamide can be reacted with Morita–Baylis–Hillman (MBH) acetates to produce tertiary dihydroquinoline sulfonamides in high yields. nih.gov These intermediates can then be further modified, showcasing the role of the sulfonamide as a building block for creating intricate, polycyclic molecules. nih.gov The development of tandem processes, such as palladium-catalyzed C-H arylation followed by copper-catalyzed oxidative C-N bond cleavage, further highlights the adaptability of sulfonamide-containing intermediates in one-pot syntheses of complex biaryl sulfonamide derivatives. sci-hub.se
The inherent reactivity of the sulfonamide nitrogen and the potential for modification of the methylsulfanyl group allow these compounds to serve as starting points for a variety of synthetic transformations. This versatility makes them attractive intermediates for building libraries of compounds for drug discovery and other applications. researchgate.net
Table 1: Examples of Complex Molecules Synthesized Using Sulfonamide Intermediates
| Intermediate Class | Reagents/Conditions | Resulting Complex Molecule | Reference |
|---|---|---|---|
| Methanesulfonamide | Morita–Baylis–Hillman (MBH) acetates, K₂CO₃, DMF | Tertiary Dihydroquinoline Sulfonamides | nih.gov |
| Aryl Sulfonamino Acids | Aryl Halides, Pd(II)/Cu(I) Catalysis | Biaryl Sulfonamide Derivatives | sci-hub.se |
| 2-Bromobenzenesulfonyl chloride | Anilines, Pyridine, DCM | Fused Polyheterocyclic Sulfonamides | mdpi.com |
Scaffold Design for Novel Organic Architectures and Multifunctional Hybrid Molecules
The sulfonamide framework is recognized as a "promising scaffold" in drug discovery due to its wide range of biological activities and structural versatility. eurekaselect.comnih.gov The this compound structure provides a flexible and adaptable scaffold for designing novel organic architectures. By modifying the sulfonamide nitrogen and the terminal methylsulfanyl group, chemists can construct a diverse array of molecules with tailored properties.
One powerful strategy in modern drug design is molecular hybridization, which involves combining different pharmacophoric elements to create a single hybrid molecule with enhanced efficacy or a dual mechanism of action. nih.gov The sulfonamide scaffold is frequently used in this approach. For example, hybrid molecules combining quinoline (B57606) and sulfonamide moieties have been designed and synthesized, showing potential as antimicrobial agents and anticancer therapeutics. nih.govmdpi.com Similarly, combining the core structure of the anti-ischemic agent trimetazidine (B612337) with various sulfonyl groups has led to novel hybrid molecules with potential multifaceted treatment applications. mdpi.com
The development of multifunctional hybrid sulfonamides has also been explored for treating complex diseases like Alzheimer's, where molecules are designed to possess multiple properties such as enzyme inhibition and metal chelation. nih.gov The structural diversity and synthetic accessibility of sulfonamides make them excellent candidates for creating chemical libraries aimed at discovering new therapeutic agents. researchgate.net
Table 2: Examples of Novel Architectures Based on Sulfonamide Scaffolds
| Scaffold Type | Architectural Feature | Potential Application | Reference |
|---|---|---|---|
| Quinoline-Sulfonamide | Hybrid molecule combining two bioactive moieties | Antimicrobial, Anticancer | nih.govmdpi.com |
| Trimetazidine-Sulfonamide | Hybrid of an anti-ischemic drug and a sulfonamide | Multifaceted treatment for ischemia and infections | mdpi.com |
| 1,3,4-Thiadiazole Sulfonamide | Rigid scaffold for specific enzyme binding | Enzyme Inhibition (e.g., FabX in H. pylori) | acs.org |
Utilization in Multi-Component and Cascade Reactions in Organic Synthesis
Multi-component reactions (MCRs), where more than two reactants combine in a single step, are highly efficient tools for building molecular complexity. researchgate.net Cascade reactions, which involve a sequence of intramolecular reactions, similarly allow for the rapid construction of intricate structures from simple starting materials. The sulfonamide functional group is an active participant in such reactions.
Sulfa-Michael addition-triggered cascade reactions have emerged as a powerful method for constructing C-S bonds and other linkages in a single, stereocontrolled process. researchgate.net These reactions are valuable for synthesizing chiral sulfur-containing compounds, which are important intermediates for pharmaceuticals. researchgate.net For example, organocatalyzed cascade reactions involving 2-mercaptobenzaldehyde (B1308449) and α,β-unsaturated amides can produce enantioenriched thiochromenes containing three contiguous stereocenters. researchgate.net
While specific examples detailing this compound in MCRs are not prevalent, the general reactivity of the sulfonamide moiety (specifically the nucleophilicity of the sulfonamide nitrogen) makes it a suitable component for isocyanide-based multicomponent reactions (IMCRs) and other MCRs used to generate diverse molecular scaffolds. researchgate.netmdpi.com The ability to pre-install the (Methylsulfanyl)ethane portion onto the sulfonamide allows for its incorporation into the final complex product generated through a cascade or multi-component pathway.
Development of Sulfonamide-Based Scaffolds in Materials Science
The applications of sulfonamide derivatives extend beyond medicine into the realm of materials science. The unique chemical properties of the sulfonamide group, including its ability to form strong hydrogen bonds and its electrochemical stability, make it a valuable component in the design of functional materials.
One area of exploration is the use of sulfonamide derivatives in the development of novel polymers and functional materials. The sulfur(VI)-fluoride exchange (SuFEx) reaction has become a powerful tool in chemical biology and materials science. acs.org Sulfonimidoyl fluorides, which are chiral aza-isosteres of sulfonyl fluorides, are key players in SuFEx chemistry and can be synthesized from various organosulfur precursors. acs.orgacs.org The development of electrochemical methods to produce these compounds from stable precursors opens up new avenues for creating advanced materials with tailored properties. acs.org The incorporation of the sulfonamide moiety into polymer backbones or as functional side chains can influence properties such as thermal stability, conductivity, and molecular recognition capabilities.
Exploration in Advanced Catalytic Applications, particularly in Ligand Design for Chiral Catalysis
In the field of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Sulfonamide-based structures have proven to be highly effective scaffolds for the design of novel chiral ligands and catalysts.
Axially chiral sulfonamides, which possess chirality due to restricted rotation around an N-C bond, have attracted significant attention. nih.gov Catalytic enantioselective methods, such as palladium-catalyzed N-allylation, have been developed to synthesize these N-C axially chiral sulfonamides with good enantioselectivity. nih.gov These chiral molecules can then serve as ligands in other asymmetric transformations. The importance of P-stereogenic heterocycles as privileged chiral ligands has also been widely recognized, and axially chiral indole-based scaffolds have been derived into phosphines that serve as efficient chiral ligands in palladium-catalyzed asymmetric reactions. researchgate.net
Furthermore, chiral sulfinamido-sulfonamides have been synthesized and evaluated as ligands for the enantioselective ethylation of aldehydes, demonstrating the modularity and tunability of the sulfonamide scaffold in ligand design. researchgate.net The ability to easily modify the substituents on both the nitrogen and sulfur atoms of the sulfonamide group allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for achieving high levels of stereocontrol in catalysis. nih.gov
Table 3: Sulfonamide-Based Ligands in Chiral Catalysis
| Ligand Class | Synthetic Method | Catalyzed Reaction | Key Feature | Reference |
|---|---|---|---|---|
| N-C Axially Chiral Sulfonamides | Chiral Pd-Catalyzed N-Allylation | General Asymmetric Catalysis | Atropisomeric chirality | nih.gov |
| Axially Chiral Indole-Based Phosphines | Organocatalytic Asymmetric Cyclization | Palladium-Catalyzed Asymmetric Reactions | Derived from chiral scaffolds | researchgate.net |
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 2-(Methylsulfanyl)ethane-1-sulfonamide and its derivatives?
- Methodological Answer : Cyclocondensation reactions using 1,4-binucleophiles and precursors like 2-{[bis(methylsulfanyl)methylidene]-amino}acetate are effective. Vary catalysts (e.g., Lewis acids), solvents (polar aprotic), and temperature (60–120°C) to optimize yield. Monitor intermediates via TLC and characterize products using NMR and mass spectrometry .
- Key Parameters :
| Parameter | Range/Example |
|---|---|
| Reaction Time | 6–24 hours |
| Solvent | DMF, THF |
| Yield | 45–78% |
Q. What structural characterization techniques are critical for analyzing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 200 K resolves bond lengths, dihedral angles (e.g., 4.03–9.77° between phenyl rings), and torsion angles (e.g., C-S-C-C = 7.47–72.07°). Complement with DFT calculations to validate intramolecular interactions (e.g., N–H⋯N/S) and π-π stacking distances (~3.7 Å) .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
- Methodological Answer : Use Amsterdam Density Functional (ADF) software with STO basis sets and relativistic ZORA corrections. Calculate frontier molecular orbitals (HOMO-LUMO gaps), atomic charges (e.g., VDD charges), and hyperpolarizabilities. Compare with experimental UV-Vis spectra (e.g., λmax = 320–479 nm in dichloromethane) to validate redox behavior .
Q. How to resolve contradictions in biological activity data for sulfur-containing analogs?
- Methodological Answer : Employ enzyme inhibition assays (e.g., IC50 measurements) with controlled variables (pH, temperature). Use isotopic labeling (³⁵S) to track metabolic pathways. Cross-validate with crystallographic data to correlate structural features (e.g., S–CH₃ torsion angles) with activity .
Q. What experimental strategies analyze the reaction mechanisms of sulfonamide derivatives in complex systems?
- Methodological Answer : Conduct kinetic studies (stopped-flow UV-Vis) to identify rate-determining steps. Use isotopic substitution (D₂O vs H₂O) to probe proton transfer. For cyclocondensation reactions, isolate intermediates via flash chromatography and characterize using X-ray crystallography .
Q. How to interpret conflicting crystallographic data on intermolecular interactions?
- Methodological Answer : Compare Hirshfeld surfaces to quantify contact contributions (e.g., C–H⋯O vs N–H⋯S). Refine hydrogen positions using SHELXL97 with riding models (C–H = 0.95 Å, Uiso = 1.2Ueq). Validate packing motifs (e.g., Figure 3 in ) via Mercury software .
Q. What methodologies mitigate byproduct formation during sulfonamide synthesis?
- Methodological Answer : Optimize stoichiometry (e.g., 1:1.2 molar ratio of reactants) and use scavengers (e.g., molecular sieves). For diazo compound byproducts, employ HPLC with C18 columns (MeCN/H₂O gradient) to isolate target compounds .
Q. How to distinguish thermodynamic vs. kinetic control in sulfonamide functionalization?
- Methodological Answer : Perform time-dependent DFT calculations (ADF) to map energy barriers. Experimentally, vary reaction times (1–48 hours) and temperatures (0–80°C). Analyze products via ¹H NMR integration to determine dominance of kinetic (early timepoints) vs. thermodynamic (prolonged reactions) products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
